N-(4-BROMO-2-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound characterized by the presence of bromine, fluorine, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Fluorination: The starting material, a benzene derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions on the aromatic ring.
Amidation: The brominated and fluorinated benzene derivative is then subjected to amidation with 2-methylpropanamide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(4-BROMO-2-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMO-2-FLUOROPHENYL)-2-METHYLPROPANAMIDE
- N-(4-CHLORO-2-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
- N-(4-BROMO-2-CHLOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
Uniqueness
N-(4-BROMO-2-FLUOROPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-(2-methylpropanoylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O2/c1-10(2)16(22)20-13-5-3-4-11(8-13)17(23)21-15-7-6-12(18)9-14(15)19/h3-10H,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUENKXZCBCVZGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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